molecular formula C12H19ClN2S B1471245 1-[4-(Methylthio)benzyl]piperazine CAS No. 55212-35-6

1-[4-(Methylthio)benzyl]piperazine

Cat. No.: B1471245
CAS No.: 55212-35-6
M. Wt: 258.81 g/mol
InChI Key: KHJBYWMMJCTIDD-UHFFFAOYSA-N
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Description

1-[4-(Methylthio)benzyl]piperazine is a useful research compound. Its molecular formula is C12H19ClN2S and its molecular weight is 258.81 g/mol. The purity is usually 95%.
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Biological Activity

1-[4-(Methylthio)benzyl]piperazine (CAS Number: 1609403-77-1) is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H18N2SC_{12}H_{18}N_2S and features a piperazine ring substituted with a methylthio group and a benzyl moiety. The structure can be represented as follows:

Structure C6H5 CH2 N(CH2 N(CH2)2) S CH3\text{Structure }\text{C}_6\text{H}_5\text{ CH}_2\text{ N}(\text{CH}_2\text{ N}(\text{CH}_2)_2)\text{ S CH}_3

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives, including those similar to this compound. Research indicates that compounds containing piperazine structures can exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of several piperazine derivatives against human breast cancer (MCF-7) and glioblastoma (U87 MG) cell lines. The results indicated that modifications in the piperazine structure could enhance antitumor activity, with IC50 values ranging from 16.54 to 95.54 µg/mL for various derivatives .
CompoundCell LineIC50 (µg/mL)
Compound 6MCF-716.54
Compound 7aMCF-795.54
Compound 7cU87 MG30

This demonstrates that structural variations significantly influence the biological activity of piperazine derivatives.

Antimicrobial Activity

The antimicrobial properties of compounds related to piperazine have also been investigated. For instance, derivatives have shown effectiveness against various pathogens, suggesting potential therapeutic applications in treating infections .

The biological activity of this compound may be attributed to several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to mitotic arrest in cancer cells. This mechanism is crucial for their anticancer effects .
  • σ Receptor Modulation : Some benzylpiperazine derivatives act as selective antagonists for σ receptors, which are involved in pain modulation and could provide analgesic effects without significant sedation . This suggests that this compound may also possess analgesic properties.

Study on Pain Management

In a preclinical study, a benzylpiperazine derivative demonstrated significant antinociceptive effects in mouse models of pain without impairing motor functions. This highlights the potential of such compounds in developing new pain management therapies .

Antitumor Efficacy

A comparative study involving various benzimidazole-piperazine hybrids indicated that compounds with similar structural features to this compound exhibited enhanced antitumor activity compared to standard treatments like Abraxane (ABZ). The study emphasized the importance of substituent groups in optimizing therapeutic efficacy against cancer cells .

Properties

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOKJRIVRGCVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388809
Record name 1-[4-(methylthio)benzyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55212-35-6
Record name 1-[4-(methylthio)benzyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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